4-Chloro-3-nitrobenzaldehyde oxime
CAS No.:
Cat. No.: VC14459087
Molecular Formula: C7H5ClN2O3
Molecular Weight: 200.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClN2O3 |
|---|---|
| Molecular Weight | 200.58 g/mol |
| IUPAC Name | N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine |
| Standard InChI | InChI=1S/C7H5ClN2O3/c8-6-2-1-5(4-9-11)3-7(6)10(12)13/h1-4,11H |
| Standard InChI Key | ONIQTTDQIOTCLD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C=NO)[N+](=O)[O-])Cl |
Introduction
Chemical Composition and Structural Characteristics
Molecular Architecture
4-Chloro-3-nitrobenzaldehyde oxime (C₇H₅ClN₂O₃) features a benzaldehyde backbone substituted with chlorine at the para position, a nitro group at the meta position relative to the aldehyde, and an oxime functional group (-NOH) at the carbonyl carbon . The oxime group adopts an anti-configuration (E-isomer), as confirmed by NMR studies of analogous compounds . This arrangement creates a planar structure with conjugated π-electrons, enhancing stability and enabling participation in cycloaddition and condensation reactions.
Crystallographic and Spectroscopic Data
X-ray diffraction data for related oximes reveal intermolecular hydrogen bonding between the oxime hydroxyl and nitro oxygen atoms, contributing to crystalline packing . Infrared spectroscopy of 4-chloro-3-nitrobenzaldehyde oxime shows characteristic peaks at:
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3270 cm⁻¹: O-H stretch of the oxime group
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1620 cm⁻¹: C=N stretch of the oxime
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1520 cm⁻¹ and 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches
¹H NMR spectra (DMSO-d₆) of structurally similar oximes, such as 4-chlorobenzaldehyde oxime, display aldehyde proton signals at δ 8.16 ppm and oxime hydroxyl protons at δ 11.38 ppm . For the title compound, the aromatic protons are expected to resonate between δ 7.4–8.3 ppm due to electron-withdrawing substituents.
Physicochemical Properties
Thermal and Physical Constants
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 200.58 g/mol | |
| Melting Point | 147–150°C | |
| Boiling Point | 321.5°C at 760 mmHg | |
| Density | 1.5 g/cm³ | |
| Flash Point | 148.2°C | |
| LogP (Octanol-Water) | 2.58 |
The elevated melting point compared to non-nitro analogs (e.g., benzaldehyde oxime, mp 34°C) arises from dipole-dipole interactions and hydrogen bonding. The density of 1.5 g/cm³ reflects close molecular packing in the solid state.
Solubility and Stability
4-Chloro-3-nitrobenzaldehyde oxime exhibits limited solubility in polar solvents like water (<0.1 g/L at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. The nitro group confers sensitivity to reducing agents, necessitating storage under inert atmospheres to prevent decomposition.
Synthesis and Manufacturing Processes
Conventional Synthesis Route
The compound is synthesized via condensation of 4-chloro-3-nitrobenzaldehyde with hydroxylamine hydrochloride in acidic ethanol:
Key parameters:
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Molar ratio: 1:1.2 (aldehyde to hydroxylamine)
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Temperature: Reflux at 78°C for 4–6 hours
Applications in Industrial and Research Contexts
Pharmaceutical Intermediates
The oxime moiety serves as a masked carbonyl group, enabling controlled release in prodrug designs. For example, oximes of nitroaromatics are investigated as antitrypanosomal agents due to nitro group bioreduction into cytotoxic radicals.
Coordination Chemistry
Transition metal complexes incorporating 4-chloro-3-nitrobenzaldehyde oxime exhibit luminescent properties. The nitro group acts as a π-acceptor, stabilizing low-spin Fe(II) and Co(III) complexes with applications in OLED materials.
Polymer Science
Copolymerization with styrene derivatives yields thermally stable resins (Tg > 200°C), attributed to hydrogen bonding between oxime groups and nitro dipole interactions.
Comparative Structural and Functional Analysis with Analogues
| Compound | Substituents | Melting Point (°C) | Key Reactivity |
|---|---|---|---|
| 4-Nitrobenzaldehyde oxime | -NO₂ (para) | 162–164 | Faster nucleophilic substitution |
| 2-Chlorobenzaldehyde oxime | -Cl (ortho) | 89–91 | Steric hindrance reduces coupling yields |
| Benzaldehyde oxime | -H | 34–36 | Baseline for electronic effects |
The meta-nitro/para-chloro substitution in 4-chloro-3-nitrobenzaldehyde oxime uniquely balances electronic withdrawal (activating for electrophilic substitution at certain positions) and steric accessibility .
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